molecular formula C16H23FN2O3 B3027392 tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate CAS No. 1286264-75-2

tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B3027392
CAS No.: 1286264-75-2
M. Wt: 310.36
InChI Key: LOHHZJUBVIRTFJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl carboxylate group and a 2-amino-3-fluorophenoxy group .

Scientific Research Applications

Synthesis and Intermediates

  • Tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of crizotinib, a key compound in targeted cancer therapies (Kong et al., 2016). Similarly, it is a key intermediate in the production of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).

Structural and Chemical Analysis

  • The compound has been the subject of detailed structural and chemical analysis, including characterization by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. These studies help in confirming the purity and structural integrity of the compound, which is crucial for its use in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Biological Activities

  • There is ongoing research into the biological activities of this compound derivatives. These studies include evaluations of their antibacterial and anthelmintic properties, contributing to the development of new drugs and treatments (Sanjeevarayappa et al., 2015).

Development of New Drug Classes

  • The compound is instrumental in the development of new classes of drugs. For example, it has been used in the synthesis of potent deoxycytidine kinase inhibitors, showcasing its versatility and significance in medicinal chemistry (Zhang et al., 2009).

Safety and Hazards

According to the safety data sheet, “tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate” should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. In case of accidental ingestion, rinse mouth and seek medical attention .

Properties

IUPAC Name

tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHHZJUBVIRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130844
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-75-2
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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